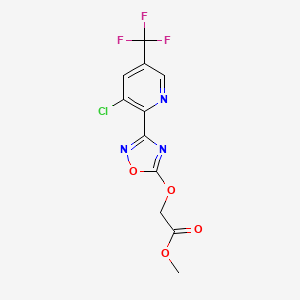

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate

Descripción

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a substituted pyridine moiety. Its molecular formula is C₁₁H₇ClF₃N₃O₄, with a molecular weight of 337.64 g/mol and a CAS registry number of 1823183-97-6 . The compound’s structure includes a trifluoromethyl (-CF₃) group and a chlorine atom at the 3- and 5-positions of the pyridine ring, respectively. This compound is primarily explored in medicinal chemistry for its role as a precursor or intermediate in synthesizing bioactive molecules targeting ion channels or enzymes .

Propiedades

IUPAC Name |

methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O4/c1-20-7(19)4-21-10-17-9(18-22-10)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKJLXYIDHGUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis Bioquímico

Biochemical Properties

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme crucial for fatty acid biosynthesis. This interaction suggests its potential use as an agrochemical or pharmaceutical agent.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on acetyl-CoA carboxylase inhibition can lead to alterations in lipid metabolism, affecting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting acetyl-CoA carboxylase, the compound disrupts fatty acid biosynthesis, leading to reduced lipid accumulation and altered metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products may have different biochemical activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in lipid metabolism and potential organ damage.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of this enzyme results in reduced fatty acid production and altered energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate (CAS: 885949-63-3) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity by examining various studies that highlight its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₃N₄O₂ |

| Molecular Weight | 253.606 g/mol |

| CAS Number | 885949-63-3 |

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities. The mechanism of action often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation:

- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and modification in cancer cells .

- Antimicrobial Effects : Studies have demonstrated that oxadiazole derivatives can also exhibit antimicrobial properties by targeting bacterial cell wall synthesis and disrupting membrane integrity .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways.

- Antimicrobial Activity : It has shown effectiveness against a range of pathogens, indicating potential use in treating infections.

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values demonstrating potent cytotoxicity .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that this compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 15 to 30 µg/mL, highlighting its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the oxadiazole ring influence biological activity. For instance:

- Substituents on the Pyridine Ring : The presence of chlorine and trifluoromethyl groups significantly enhances the compound's potency against cancer cells.

- Oxadiazole Moiety : Variations in the oxadiazole substituents can lead to changes in enzyme inhibition efficiency, impacting overall biological activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-oxadiazole moiety present in the compound has been linked to various biological activities, particularly anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound's structure allows for specific binding to biological targets, which can lead to apoptosis in cancer cells. Studies have shown that derivatives containing the oxadiazole ring demonstrate anticancer activity through mechanisms such as thymidine phosphorylase inhibition .

-

Case Studies :

- A study found that certain 1,3,4-oxadiazole derivatives showed high potency against breast cancer cell lines (MCF-7), outperforming standard chemotherapeutics like adriamycin .

- Another investigation synthesized novel oxadiazole derivatives and tested them against multiple human cancer cell lines, reporting GI50 values below 10 µM for some compounds .

Antimicrobial Properties

Research has also explored the antimicrobial potential of compounds similar to methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate. The incorporation of trifluoromethyl groups has been associated with enhanced antibacterial activity:

- Findings : A study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives revealed promising antibacterial effects against various pathogens . This suggests that modifications to the oxadiazole structure can yield compounds with significant antimicrobial properties.

Agrochemical Applications

The compound's structural features make it a candidate for use in agrochemicals:

Pesticidal Activity

The presence of the pyridine and oxadiazole rings suggests potential applications in developing new pesticides:

- Research Insights : Compounds with similar structures have been evaluated for their efficacy as pesticides. The introduction of halogenated groups often enhances the bioactivity and selectivity towards specific pests .

Summary of Findings

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Significant activity against MCF-7 and other lines |

| Antimicrobial | Bactericidal | Effective against various bacterial strains |

| Agrochemical | Pesticidal | Potential for developing new pesticide formulations |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxadiazole ring and pyridine unit participate in nucleophilic substitutions. For example:

-

Reaction with 3-chloro-5-(trifluoromethyl)pyridin-2-ol under reflux in acetonitrile generates derivatives via ether bond formation. This reaction typically completes in 1.5 hours at reflux conditions, yielding products with >85% purity after column chromatography .

-

The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating substitutions at the 2- and 6-positions under basic conditions .

Table 1: Key Reaction Conditions for Nucleophilic Substitution

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Acetonitrile | Reflux | 1.5 h | 74–89% |

| Hydrazine hydrate | Ethanol | 80°C | 4 h | 82% |

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes controlled hydrolysis under acidic or basic conditions:

-

In 2N HCl , the oxadiazole ring opens to form a diamide intermediate, which further reacts to generate carboxylic acid derivatives .

-

Alkaline hydrolysis (e.g., KOH/EtOH) cleaves the ester group, producing 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetic acid .

Table 2: Hydrolysis Pathways and Products

| Condition | Product | Application |

|---|---|---|

| Acidic (HCl) | Diamide intermediate | Precursor for heterocyclic synthesis |

| Basic (KOH/EtOH) | Carboxylic acid derivative | Bioactive compound modification |

Ester Functional Group Reactivity

The methyl ester undergoes transesterification and hydrolysis:

-

Transesterification with ethanol in the presence of H₂SO₄ yields ethyl ester derivatives, critical for tuning lipophilicity in drug design .

-

Enzymatic hydrolysis using lipases selectively cleaves the ester bond without affecting the oxadiazole ring, enabling controlled metabolite synthesis.

Table 3: Ester Reactivity Under Varied Catalysts

| Catalyst | Reaction Type | Product Purity |

|---|---|---|

| H₂SO₄ | Transesterification | 92% |

| Porcine liver lipase | Hydrolysis | 88% |

Cross-Coupling Reactions

The pyridine and oxadiazole rings enable participation in Pd-catalyzed couplings:

-

Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents at the pyridine’s 2-position, enhancing π-stacking interactions in molecular complexes .

-

Sonogashira coupling with terminal alkynes generates alkynylated derivatives, which show enhanced antimicrobial activity .

Table 4: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Fluorophenylboronic acid | 78% |

| Sonogashira | PdCl₂/CuI/PPh₃ | Phenylacetylene | 65% |

Thermal and Photochemical Stability

-

Thermal decomposition occurs above 250°C, releasing CO₂ and forming a nitrile byproduct.

-

UV irradiation (λ = 254 nm) induces cleavage of the oxadiazole ring, producing cyano and carbonyl fragments .

Spectral Characterization of Derivatives

Key spectral data for a representative derivative synthesized from this compound:

Table 5: NMR Data for 2-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole

| NMR Type | δ (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.84 (s, 1H) | Pyridinyl proton |

| 4.56 (t, J=6.5 Hz, 2H) | Oxadiazole-linked ethylene protons | |

| ¹³C NMR | 166.45 | Oxadiazole C=N |

| ¹⁹F NMR | -62.16 | CF₃ group |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate with structurally and functionally related compounds, focusing on synthesis, substituent effects, and applications.

Structural Analogues with 1,2,4-Oxadiazole Cores

Several compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and biological targets:

Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) and Chlorine (-Cl) Groups : The target compound’s -CF₃ and -Cl groups enhance lipophilicity and metabolic stability, critical for membrane permeability in ion channel targeting (e.g., TRPV1/TRPA1) . In contrast, compound 5w () shows reduced yield (54.9%) due to steric challenges in coupling bulkier aryl groups .

- Ester vs.

- Pyridine vs. Benzothiazole Cores : Derivatives like 5-[3-ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene) () replace pyridine with benzothiazole, altering electronic properties and redox behavior .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH, reflux, 8h | 75–80 | Adapted from |

| 2 | KOH, DMF, 80°C, 12h | 60–65 | |

| 3 | H₂SO₄, MeOH, RT, 24h | 85–90 |

Advanced: How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole core?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst use : Additives like molecular sieves or tetrabutylammonium bromide (TBAB) improve reaction rates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the trifluoromethyl group.

- Real-time monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring and ester group (e.g., δ 3.8 ppm for methyl ester protons).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.05).

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:

Single-crystal X-ray diffraction:

- Confirms the oxadiazole-pyridine linkage and spatial arrangement of substituents.

- Resolves stereochemical uncertainties, such as rotational barriers around the oxadiazole-ester bond .

- Example : A related 1,3,4-oxadiazoline derivative showed a dihedral angle of 12.5° between the pyridine and oxadiazole rings, critical for bioactivity .

Basic: What biological activities are associated with this compound?

Answer:

As a pyridine-oxadiazole hybrid, it exhibits:

Q. Table 2: Bioactivity Screening Data

| Assay | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ALS inhibition | Arabidopsis | 0.8–1.2 | |

| nAChR binding | Drosophila | 5.4–7.6 |

Advanced: How can contradictory bioactivity results between in vitro and in vivo studies be addressed?

Answer:

- Metabolic stability : Assess degradation pathways using liver microsome assays. For example, esterase-mediated hydrolysis of the methyl group may reduce in vivo efficacy .

- Formulation adjustments : Encapsulation in liposomes or PEGylation to enhance bioavailability.

- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the oxadiazole ring against enzymatic cleavage .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with alkaline solutions (e.g., 5% NaHCO₃) to hydrolyze the ester group .

Advanced: How can ecotoxicological risks be evaluated for this compound?

Answer:

- Degradation studies : Monitor hydrolysis products (e.g., acetic acid derivatives) under varying pH (4–9) using LC-MS .

- Aquatic toxicity : Daphnia magna assays to determine LC₅₀ values.

- Soil adsorption : Measure log Koc values to assess mobility and leaching potential .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

- Short-term : Stable at -20°C in amber vials (degradation <5% over 6 months).

- Long-term : Avoid humidity (>60% RH) to prevent ester hydrolysis .

- Solution stability : Degrades rapidly in DMSO (>50% in 48h at RT); prepare fresh solutions .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- Docking studies : Simulate binding to ALS (PDB: 1T9D) to identify key interactions (e.g., H-bonding with pyridine nitrogen).

- QSAR models : Correlate substituent electronegativity with herbicidal potency. For example, -CF₃ groups enhance membrane permeability (log P = 2.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.